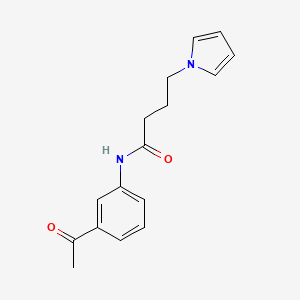

N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide, also known as APB, is a synthetic compound that has been widely used in scientific research. It is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been used to study the physiological and biochemical effects of CB1 activation.

科学研究应用

Histone Deacetylase Inhibition

A study explored the biological activity of synthetic histone deacetylase inhibitors, particularly focusing on the effects of pyrrole-C2 and/or -C4 substitutions. These compounds, including analogs of N-(3-acetylphenyl)-4-(1H-pyrrol-1-yl)butanamide, demonstrated significant inhibitory activity against maize HD2 activity in vitro, suggesting their potential for epigenetic modulation and therapeutic applications in diseases where histone deacetylase plays a crucial role (A. Mai et al., 2004).

Heterocyclic Compound Synthesis

Another realm of application is in the synthesis of heterocyclic compounds, where this compound and related compounds serve as precursors or intermediates. Research highlighted the synthetic importance of these compounds, detailing methods for their preparation and their use in generating a variety of heterocyclic structures, which are pivotal in the development of new pharmaceuticals and materials (A. Fadda et al., 2015).

Antimicrobial Evaluation

The compound's utility extends to antimicrobial applications, with studies reporting the synthesis and antimicrobial evaluation of new derivatives. These studies found moderate activity against selected pathogens, indicating the potential of this compound derivatives in developing new antimicrobial agents (A. Farag et al., 2009).

Neuroprotective Agents

Furthermore, derivatives of this compound have been investigated for their neuroprotective properties, offering multifunctional activities that could be beneficial in treating neurodegenerative diseases like Alzheimer's. These compounds showed selective inhibition of butyrylcholinesterase, protection against neuronal damage from free radicals, and the ability to penetrate the central nervous system, demonstrating their potential as therapeutic agents (Gema C González-Muñoz et al., 2011).

Novel Alkaloid Discovery

In a study focused on natural products, derivatives similar to this compound were isolated from edible mushrooms, showcasing the compound's role in the discovery and characterization of novel bioactive substances. This highlights the broader applicability of such compounds in pharmacognosy and natural product chemistry (T. Sakamoto et al., 2020).

属性

IUPAC Name |

N-(3-acetylphenyl)-4-pyrrol-1-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-13(19)14-6-4-7-15(12-14)17-16(20)8-5-11-18-9-2-3-10-18/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOOWHKCOAOIRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2581891.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}isoquinoline-1-carboxamide](/img/structure/B2581893.png)

![N-{4-[(4-amino-5-benzoyl-3-cyano-2-thienyl)oxy]phenyl}acetamide](/img/structure/B2581896.png)

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B2581897.png)

![[(1S)-1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/no-structure.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-{3-[ethyl(phenyl)amino]propyl}piperidine-4-carboxamide](/img/structure/B2581905.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2581908.png)

![2-Amino-5-[(dimethylamino)methyl]pyridine](/img/structure/B2581909.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2581910.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581914.png)